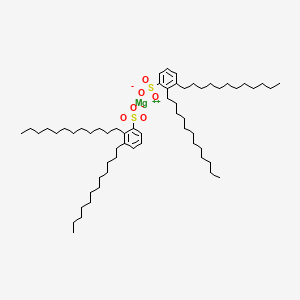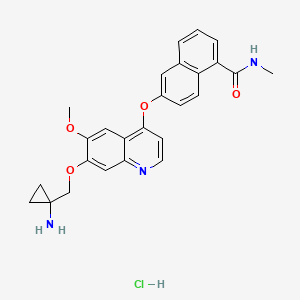
1,2-Difluoro-4,5-diiodobenzene
Overview
Description
1,2-Difluoro-4,5-diiodobenzene is a chemical compound with the molecular formula C6H2F2I2 . It has a molecular weight of 365.89 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and two iodine atoms attached . The fluorine atoms are located at the 1 and 2 positions of the benzene ring, while the iodine atoms are at the 4 and 5 positions .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 365.89 . The boiling point is reported to be 250.6±40.0°C at 760 mmHg . The flash point is 100.6°C .
Scientific Research Applications
Synthesis of Organic Compounds
1,2-Difluoro-4,5-diiodobenzene serves as a valuable precursor for various organic transformations. For instance, Diemer, Leroux, and Colobert (2011) describe its role in synthesizing diverse derivatives through bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011). Similarly, Plater and Harrison (2023) explored its substitution reactions in different solvents, highlighting its utility in organic synthesis (Plater & Harrison, 2023).
Organometallic Chemistry
The compound finds use in organometallic chemistry as a solvent or ligand. Pike, Crimmin, and Chaplin (2017) discuss how fluorobenzenes, including 1,2-difluorobenzene, are used in transition-metal-based catalysis due to their weak binding to metal centers, highlighting the potential of this compound in similar applications (Pike, Crimmin, & Chaplin, 2017).
Photocatalysis
In photocatalysis, Wenk and Sander (2002) demonstrated the generation of fluorinated m-benzyne derivatives, including those derived from 1,2-difluorobenzene, via UV photolysis. This process is crucial for creating fluorinated carbo- and heterocyclic compounds, suggesting a similar potential for this compound (Wenk & Sander, 2002).
Biodegradation
This compound's analogs have been studied for biodegradation. Moreira et al. (2009) researched the degradation of difluorobenzenes by bacterial strains, which could have implications for the environmental management of this compound and similar compounds (Moreira et al., 2009).
Vibrational Spectroscopy
The compound's analogs have also been analyzed using vibrational spectroscopy techniques. Seshadri and Padmavathy (2017) utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy to study the structures and vibrations of 1,5-Difluoro-2,4-dinitrobenzene, indicating potential applications for this compound in spectroscopic analysis (Seshadri & Padmavathy, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,2-difluoro-4,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLXVKENKSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726498 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210567-10-5 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508643.png)



![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)



![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
![Methyl 2-((3S)-3-{3-[(E)-2-(7-chloroquinolin-2-YL)vinyl]phenyl}-3-hydroxypropyl)benzoate hydrate](/img/structure/B1508663.png)
![Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane](/img/structure/B1508664.png)
![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)

